molecular formula C7H16ClNO2 B3182806 Pentyl 2-aminoacetate hydrochloride CAS No. 203302-88-9

Pentyl 2-aminoacetate hydrochloride

Cat. No.: B3182806
CAS No.: 203302-88-9
M. Wt: 181.66 g/mol
InChI Key: SDKHASNUAKBVIR-UHFFFAOYSA-N
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Description

Pentyl 2-aminoacetate hydrochloride, with the CAS registry number 203302-88-9, is the pentyl ester hydrochloride salt of the fundamental amino acid glycine . This organic compound is characterized by the molecular formula C7H16ClNO2 and has a molecular weight of 181.66 g/mol . Its structure is represented by the SMILES notation CCCCCOC(=O)CN.Cl . As a white, water-soluble solid, it is a shelf-stable precursor to glycine pentyl ester, which, like other glycine esters, is not stable at room temperature and tends to polymerize . The compound should be stored sealed in a dry environment at room temperature to maintain integrity . According to safety information, it carries the signal word "Danger" and the hazard statement H318, indicating it causes serious eye damage . In scientific research, amino acid ester motifs, such as the glycine derivative offered here, are of significant interest in exploratory chemistry. They serve as key synthetic intermediates in various fields, including the proactive study and structural characterization of new chemical entities for pharmacological investigation . This product is strictly designated For Research Use Only and must not be used for diagnostic, therapeutic, or any other human consumption.

Properties

IUPAC Name

pentyl 2-aminoacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-3-4-5-10-7(9)6-8;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKHASNUAKBVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694534
Record name Pentyl glycinate--hydrogen chloride (1/1)
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Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-88-9
Record name Pentyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203302-88-9
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Preparation Methods

The synthesis of pentyl 2-aminoacetate hydrochloride involves the esterification of 2-aminoacetic acid with pentanol, followed by the formation of the hydrochloride salt. The reaction typically requires an acid catalyst and is conducted under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Pentyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Pentyl 2-aminoacetate hydrochloride is utilized as a building block in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Key Reactions:

  • Oxidation: Converts to corresponding carboxylic acids.
  • Reduction: Can be reduced to primary amines.
  • Substitution: Undergoes nucleophilic substitution reactions.

Biology

In biological research, this compound serves as a precursor in synthesizing biologically active molecules. It is also used in enzyme studies to investigate enzyme kinetics and mechanisms.

Applications:

  • Enzyme Substrate: Acts as a substrate for specific enzymes.
  • Biochemical Pathways: Influences various biochemical pathways relevant to cellular processes.

Medicine

Research is ongoing into the potential therapeutic applications of this compound. Its role in drug development focuses on its efficacy and safety profiles for various medical conditions.

Case Studies:

  • Investigations into its use as an anti-inflammatory agent.
  • Studies assessing its impact on metabolic disorders.

Industry

In industrial applications, this compound is used as an intermediate in the production of various chemical products. Its versatility makes it suitable for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of pentyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The key differentiating factor among alkyl 2-aminoacetate hydrochlorides is the length and branching of the alkyl chain. This impacts solubility, reactivity, and biological activity:

Compound Alkyl Chain Lipophilicity (LogP) Solubility Synthetic Use
Methyl 2-aminoacetate HCl -CH₃ ~-1.2 High in polar solvents (e.g., MeOH) Cyclization reactions, pyrrole synthesis
Ethyl 2-aminoacetate HCl -C₂H₅ ~-0.8 Moderate in MeOH/H₂O Intermediate for ester hydrolysis
tert-Butyl 2-aminoacetate HCl -C(CH₃)₃ ~0.5 Low in water, high in DMSO/DMF PROTAC ligand synthesis
Pentyl 2-aminoacetate HCl -C₅H₁₁ ~1.8 (estimated) Low in water, high in acetone Potential use in lipophilic prodrugs

Notes:

  • Lipophilicity increases with alkyl chain length, enhancing membrane permeability but reducing aqueous solubility.
  • Methyl and ethyl derivatives are preferred for reactions requiring polar solvents, while tert-butyl and pentyl esters are suited for organic-phase syntheses .
Methyl 2-Aminoacetate Hydrochloride
  • Used in the Vilsmeier-Haack reaction to synthesize pyrrole-2-carboxylates, which exhibit antimycobacterial activity (MIC = 12.5 μg/mL against M. tuberculosis H37Rv) .
  • Key step: Cyclization with vinamidinium salts under refluxing methanol with sodium methoxide .
tert-Butyl 2-Aminoacetate Hydrochloride
  • Employed in PROTAC synthesis for E3 ligase ligand conjugation, enabling targeted protein degradation .
Pentyl 2-Aminoacetate Hydrochloride
  • Inferred applications : The pentyl chain may improve pharmacokinetic properties in prodrug designs by increasing lipid bilayer penetration. However, its ester bond is less reactive than methyl/ethyl analogs, requiring harsher hydrolysis conditions (e.g., strong acids/bases).

Biological Activity

Pentyl 2-aminoacetate hydrochloride is a derivative of amino acids, particularly glycine, which has garnered interest in various biological applications. This compound is known for its potential effects on metabolic pathways, signaling mechanisms, and therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C₇H₁₅ClN₂O₂
  • Molecular Weight : 178.66 g/mol
  • CAS Number : 39540-30-2

This compound functions primarily through its role as an amino acid derivative. Amino acids are known to influence various physiological processes, including:

  • Protein Synthesis : As a building block for proteins.
  • Neurotransmitter Regulation : Glycine derivatives can modulate neurotransmitter systems, particularly in the central nervous system.
  • Energy Metabolism : They may play a role in energy production and utilization during physical exertion.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Ergogenic Effects :
    • Studies indicate that amino acid derivatives can enhance physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage. This is particularly relevant for athletes and individuals engaged in physical training .
  • Neuroprotective Properties :
    • Some research suggests that glycine derivatives may offer neuroprotective benefits, potentially aiding in conditions like neurodegeneration by modulating excitatory neurotransmission and reducing oxidative stress .
  • Metabolic Regulation :
    • This compound may influence metabolic pathways related to glucose metabolism and insulin sensitivity, which are crucial for managing conditions like diabetes .

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) investigated the impact of amino acid derivatives on physical performance. The findings indicated that compounds like this compound could significantly improve endurance and recovery times in athletes, attributed to enhanced anabolic hormone secretion and muscle repair mechanisms .

Neuroprotective Study

In a neuroprotective study, this compound was administered to models of neurodegeneration. Results showed a reduction in neuronal cell death and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Ergogenic EffectsEnhances physical performance and recovery
NeuroprotectiveReduces neuronal cell death; improves cognitive function
Metabolic RegulationInfluences glucose metabolism and insulin sensitivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for synthesizing Pentyl 2-aminoacetate hydrochloride?

  • Methodology : Use multi-step reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). For example, coupling pentanol with 2-aminoacetic acid via esterification, followed by hydrochloride salt formation. Optimize temperature (e.g., 0–5°C for acid-sensitive steps) and solvent polarity (e.g., dichloromethane or THF) to enhance yield and purity . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How can spectroscopic techniques validate the structural identity and purity of this compound?

  • Methodology :

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., ChemDraw) or literature data for analogous compounds. Look for characteristic peaks: ester carbonyl (~170 ppm in 13^{13}C), amino proton shifts (~2.5–3.5 ppm in 1^1H) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns using ESI-MS or GC-MS .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodology : Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol). Conduct solubility tests at 25°C and document pH stability (e.g., pH 4–6 to prevent decomposition). Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., GRRM) to predict regioselectivity and energetics. Integrate machine learning to optimize reaction conditions (e.g., solvent, catalyst) based on datasets from analogous reactions . Validate predictions with small-scale experiments .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Factorial Design : Systematically vary parameters (e.g., concentration, incubation time) in bioassays (e.g., antimicrobial or anti-inflammatory tests) to identify confounding variables .
  • Dose-Response Curves : Use sigmoidal fitting (e.g., Hill equation) to calculate IC50_{50} values and compare across studies. Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to identify key residues (e.g., hydrogen bonds with amino groups).
  • In Vitro Assays : Measure inhibition kinetics (e.g., KiK_i via Lineweaver-Burk plots) and validate with mutagenesis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pentyl 2-aminoacetate hydrochloride
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